N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of functional groups such as the nitro group, chlorobenzothiazole, and pyridinylmethyl moiety contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain . This is due to the decreased production of prostaglandins, which are involved in these processes .
Biochemical Analysis
Biochemical Properties
The anti-inflammatory activity of N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Cellular Effects
This compound significantly inhibits the proliferation of A431, A549, and H1299 cancer cells . It decreases the activity of IL-6 and TNF-α, and hinders cell migration .
Molecular Mechanism
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . This compound inhibits these pathways, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
It has been observed that some of the synthesized compounds show significant anti-inflammatory and analgesic activities .
Dosage Effects in Animal Models
It has been observed that some of the synthesized compounds show significant anti-inflammatory and analgesic activities .
Metabolic Pathways
It is known that it inhibits the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 6-chlorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under reflux conditions.
Nitration: The chlorobenzothiazole derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling with Pyridin-2-ylmethylamine: The nitrated product is then coupled with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Amino derivative of the benzamide
Substitution: Various substituted benzothiazole derivatives
Hydrolysis: Carboxylic acid and pyridin-2-ylmethylamine
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of both the nitro and pyridinylmethyl groups, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This combination of functional groups allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFRYKBBWHMORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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